(Phenylsulfonodiimidoyl)benzene
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Overview
Description
Diiminodiphenylsulfur(VI) is an organosulfur compound characterized by the presence of a sulfur atom bonded to two imino groups and two phenyl groups. This compound belongs to the class of sulfur(VI) compounds, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiminodiphenylsulfur(VI) typically involves the reaction of sulfur(VI) reagents with aromatic amines. One common method is the reaction of sulfuryl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition of the product .
Industrial Production Methods
Industrial production of diiminodiphenylsulfur(VI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Diiminodiphenylsulfur(VI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it to sulfur(IV) or sulfur(II) compounds.
Substitution: The imino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfur(IV) or sulfur(II) compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diiminodiphenylsulfur(VI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diiminodiphenylsulfur(VI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The specific pathways involved depend on the nature of the target molecules and the cellular context .
Comparison with Similar Compounds
Similar Compounds
Sulfoximines: Compounds with a similar sulfur(VI) center but different substituents.
Sulfonimidamides: Another class of sulfur(VI) compounds with distinct structural features.
Sulfonamides: Sulfur(VI) compounds with amide groups instead of imino groups.
Uniqueness
Diiminodiphenylsulfur(VI) is unique due to its specific combination of imino and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
50347-72-3 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
diimino(diphenyl)-λ6-sulfane |
InChI |
InChI=1S/C12H12N2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
NAYVGHQGPTTZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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